molecular formula C13H16N2O2 B2600987 Ethyl 1-allyl-2-benzylidenehydrazinecarboxylate CAS No. 111508-26-0

Ethyl 1-allyl-2-benzylidenehydrazinecarboxylate

Cat. No. B2600987
M. Wt: 232.283
InChI Key: VPNCLKWEWRFDOA-SDNWHVSQSA-N
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Description

Ethyl 1-allyl-2-benzylidenehydrazinecarboxylate is a chemical compound with the molecular formula C₁₃H₁₆N₂O₂ . It falls within the class of hydrazine derivatives and exhibits interesting properties due to its unique structure.



Synthesis Analysis

The synthesis of this compound involves the reaction of ethyl hydrazinecarboxylate with an allyl bromide and a benzaldehyde . The resulting product is the 1-allyl-2-benzylidenehydrazinecarboxylate . The reaction proceeds through a condensation reaction , forming a double bond between the allyl group and the benzylidene moiety.



Molecular Structure Analysis

The molecular structure of Ethyl 1-allyl-2-benzylidenehydrazinecarboxylate consists of the following components:



  • An ethyl ester group (COOCH₂CH₃)

  • An allyl group (CH₂=CH-CH₂-)

  • A benzylidene group (C₆H₅-CH=N-)


The arrangement of these functional groups contributes to its overall stability and reactivity.



Chemical Reactions Analysis

This compound can participate in various chemical reactions, including:



  • Hydrolysis : The ester linkage can be hydrolyzed under acidic or basic conditions, yielding the corresponding carboxylic acid and alcohol.

  • Reduction : Reduction of the imine double bond (benzylidene group) can lead to the formation of the corresponding amine.

  • Substitution Reactions : The allyl group can undergo substitution reactions with nucleophiles.



Physical And Chemical Properties Analysis


  • Melting Point : The compound typically melts at a specific temperature (exact value varies).

  • Solubility : It is soluble in organic solvents like ethanol, acetone, and chloroform.

  • Color : The compound may appear as a pale yellow to brown solid.


Scientific Research Applications

Synthesis and Material Properties

  • Ethyl 1-allyl-2-benzylidenehydrazinecarboxylate has been used in the synthesis of novel benzoxazine monomers containing allyl groups. These monomers exhibit excellent thermomechanical properties and higher thermal stability compared to polybenzoxazines without allyl groups (Agag & Takeichi, 2003).

Chemical Reactions and Transformations

  • This compound plays a role in the preparation of esters of carboxylic and phosphoric acid via quaternary phosphonium salts. It has been involved in reactions yielding allyl valeriate and other products, contributing to the understanding of reaction mechanisms (Mitsunobu & Yamada, 1967).
  • It also contributes to the synthesis of Schiff and Mannich bases of isatin derivatives with 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, aiding in the understanding of chemical structure through various spectroscopic methods (Bekircan & Bektaş, 2008).

Polymer Synthesis and Green Chemistry

  • In the field of green chemistry, this compound is used in the synthesis of a novel benzoxazine monomer from sesamol and furfurylamine, emphasizing the use of renewable feedstocks and safer solvents (Salum et al., 2018).

Anticancer Research

  • It has been a building block for the synthesis of new heterocycles with significant anticancer activity, particularly against the colon HCT-116 human cancer cell line (Abdel-Motaal et al., 2020).

Drug Delivery Systems

  • The compound is instrumental in developing endosomal pH-activatable poly(ethylene oxide)-graft-doxorubicin prodrugs, showcasing potential for targeted cancer therapy (Zhou et al., 2011).

Corrosion Inhibition

  • In material science, derivatives of ethyl 1-allyl-2-benzylidenehydrazinecarboxylate have been synthesized as environmentally friendly corrosion inhibitors, demonstrating protective ability against corrosion in various conditions (Singh et al., 2021).

Safety And Hazards


  • Toxicity : Limited information is available regarding its toxicity. Caution should be exercised during handling.

  • Irritant : It may cause skin and eye irritation.

  • Storage : Store in a cool, dry place away from direct sunlight.


Future Directions

Future research could focus on:



  • Biological Activity : Investigating its potential as a drug candidate or bioactive compound.

  • Structural Modifications : Synthesizing analogs to explore structure-activity relationships.

  • Safety Profile : Conducting comprehensive toxicity studies.


properties

IUPAC Name

ethyl N-[(E)-benzylideneamino]-N-prop-2-enylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-3-10-15(13(16)17-4-2)14-11-12-8-6-5-7-9-12/h3,5-9,11H,1,4,10H2,2H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNCLKWEWRFDOA-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N(CC=C)N=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N(CC=C)/N=C/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-allyl-2-benzylidenehydrazinecarboxylate

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